1-Cyano-5-(difluoromethoxy)naphthalene
Description
Significance of Fluorine in Organic Synthesis and Medicinal Chemistry Scaffolds
Fluorine's unique properties, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, make it a valuable element in molecular design. numberanalytics.comlew.ro In medicinal chemistry, the introduction of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. numberanalytics.comwikipedia.org Fluorination can enhance metabolic stability, increase bioavailability by improving lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions. mdpi.com Organofluorine compounds are found in a significant portion of pharmaceuticals, including top-selling drugs. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.orgnih.gov
Table 1: Impact of Fluorination on Molecular Properties
| Property | Effect of Fluorine Incorporation | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high bond energy of the C-F bond resists enzymatic cleavage. mdpi.com |
| Lipophilicity | Generally Increased | Fluorine can enhance passage through biological membranes. mdpi.com |
| Binding Affinity | Modulated | Fluorine can alter electronic properties and participate in specific interactions with protein targets. |
| Bioavailability | Often Improved | A combination of increased lipophilicity and metabolic stability can lead to better absorption and circulation. numberanalytics.com |
Overview of Naphthalene (B1677914) Scaffolds in Advanced Chemical Systems
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. ijpsjournal.comekb.eg Its rigid, planar structure and extended π-electron system provide a versatile platform for the development of a wide range of biologically active compounds and functional materials. researchgate.net Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egnih.gov Several FDA-approved drugs, such as naproxen, propranolol, and terbinafine, are based on the naphthalene core, highlighting its importance in drug discovery. nih.govekb.eg In materials science, naphthalene diimides are studied for their semiconducting properties. mdpi.com
Contextualization of Cyano and Difluoromethoxy Moieties in Molecular Design
The difluoromethoxy group (-OCF2H) is a fluorinated motif that offers a unique combination of properties. nih.gov It is considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl, thiol, or amine groups. acs.org The difluoromethoxy group can enhance metabolic stability and modulate lipophilicity, thereby improving a compound's drug-like properties. researchgate.net The introduction of this group is a desirable strategy in drug discovery to fine-tune the physicochemical characteristics of a parent compound. nih.gov
Table 2: Comparison of Key Functional Group Properties
| Functional Group | Key Electronic Effect | Role in Molecular Design |
|---|---|---|
| Cyano (-CN) | Strong Electron-Withdrawing | Enhances binding affinity, modulates polarity, acts as a versatile synthetic handle. rsc.orgquimicaorganica.org |
| Difluoromethoxy (-OCF2H) | Moderately Electron-Withdrawing | Increases lipophilicity and metabolic stability, acts as a hydrogen bond donor. acs.orgresearchgate.net |
Research Landscape and Opportunities for 1-Cyano-5-(difluoromethoxy)naphthalene
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential for investigation. The combination of a naphthalene core with both a cyano and a difluoromethoxy group presents a unique opportunity to explore novel chemical space.
Potential Research Directions:
Medicinal Chemistry: The compound could be investigated as a scaffold for the development of new therapeutic agents. The naphthalene core provides a foundation for biological activity, while the cyano and difluoromethoxy groups can be leveraged to optimize potency, selectivity, and pharmacokinetic properties. Areas of interest could include oncology, infectious diseases, and inflammatory conditions, given the known activities of many naphthalene derivatives. nih.govresearchgate.net
Materials Science: The electronic properties conferred by the cyano and difluoromethoxy groups, in conjunction with the aromatic naphthalene system, suggest potential applications in organic electronics. mdpi.comnih.gov Investigations into its use as an organic semiconductor or in the development of novel dyes and probes could be fruitful. researchgate.net
Chemical Synthesis: The development of efficient and scalable synthetic routes to this compound and its analogs would be a valuable contribution to organic chemistry. This would enable broader access to this and related compounds for further research.
The exploration of this compound represents an exciting frontier in the study of fluorinated aromatic compounds. Its unique combination of well-established pharmacophores and functional groups with desirable physicochemical properties makes it a compelling target for future research endeavors.
Synthetic Methodologies for this compound and Related Analogues
The synthesis of this compound, a compound of interest in various fields of chemical research, requires strategic functionalization of the naphthalene core. This involves the introduction of two key functional groups: the difluoromethoxy group (-OCHF₂) and the cyano group (-CN). The methodologies for incorporating these moieties onto a naphthalene scaffold are multifaceted, often relying on modern synthetic techniques that allow for regioselective and efficient transformations. This article explores the primary synthetic strategies for achieving difluoromethoxylation and cyanation of naphthalene systems, providing a detailed overview of the current state of research in this area.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12H |
InChI Key |
BBDGDPKPGGBVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)C#N |
Origin of Product |
United States |
Advanced Computational and Theoretical Investigations of 1 Cyano 5 Difluoromethoxy Naphthalene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic behavior of molecules. These methods allow for the detailed analysis of ground and excited state properties, offering a predictive lens into the molecule's reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties
DFT has become a principal tool for the computational study of molecular systems, balancing accuracy with computational cost. It is particularly effective in determining the ground-state electronic properties of organic molecules. samipubco.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. samipubco.com A smaller energy gap generally implies higher reactivity.
| Parameter | Expected Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.5 to 5.5 | Difference between LUMO and HOMO energies |
The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) signify electron-poor areas prone to nucleophilic attack.
In 1-Cyano-5-(difluoromethoxy)naphthalene, the nitrogen atom of the cyano group and the oxygen atom of the difluoromethoxy group are expected to be regions of high electron density, appearing as red or yellow on an ESP map. Conversely, the hydrogen atoms and the carbon atom of the cyano group will likely be electron-deficient. The naphthalene (B1677914) ring itself will exhibit a complex distribution of charge due to the competing electronic effects of the two substituents.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Potential (μ) , calculated as μ = (EHOMO + ELUMO) / 2, indicates the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) , given by ω = μ² / (2η), quantifies the ability of a molecule to accept electrons.
For this compound, the anticipated smaller HOMO-LUMO gap would result in a lower chemical hardness, suggesting a higher reactivity compared to naphthalene. The presence of the strong electron-withdrawing cyano group is expected to lead to a significant electrophilicity index. rsc.org
| Reactivity Index | Formula | Expected Trend |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Lower than unsubstituted naphthalene |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | More negative than unsubstituted naphthalene |
| Electrophilicity Index (ω) | μ² / (2η) | Higher than unsubstituted naphthalene |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. It allows for the calculation of excited state energies and properties, which are crucial for understanding a molecule's absorption and emission characteristics. nih.govacs.org
TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. ru.nl These calculations can elucidate the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions.
For this compound, the electronic transitions are expected to be of a π → π* character, typical for aromatic systems. The presence of both donor and acceptor groups suggests the possibility of intramolecular charge transfer (ICT) transitions, where electron density moves from the difluoromethoxy-substituted part of the naphthalene ring to the cyano-substituted part upon excitation. mdpi.com Such ICT transitions are often sensitive to the polarity of the solvent. ru.nl The substitution pattern is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted naphthalene. rsc.org
| Transition | Expected λmax (nm) | Nature of Transition | Expected Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 320 - 350 | π → π* with possible ICT character | > 0.1 |
| S0 → S2 | 280 - 310 | π → π* | > 0.5 |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of molecules. For this compound, MD simulations can provide critical insights into its structural flexibility, preferred shapes, and how it interacts with its environment at an atomic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of molecular behavior that is often inaccessible through experimental means alone.
Conformational Landscape Exploration
The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt. Fluorine substitution is known to have a significant impact on the conformational preferences of molecules. In the case of this compound, the presence of the difluoromethoxy group introduces several rotatable bonds, leading to a variety of possible conformations.
Computational studies on related fluorinated compounds have shown that 1,3-difluorinated motifs strongly influence the conformational profiles of aliphatic chains, and this effect can be dependent on the polarity of the surrounding medium. nih.gov While specific simulation data for this compound is not available in the provided results, general principles suggest that the orientation of the -OCF₂H group relative to the naphthalene ring would be a key determinant of the conformational landscape. The interplay of steric hindrance and electrostatic interactions, particularly involving the fluorine atoms and the cyano group, would dictate the energetically favorable conformations.
Intermolecular Interactions and Solvent Effects
The cyano group is a versatile functional group known to participate in a range of intermolecular interactions. mdpi.comnih.gov It can act as a hydrogen bond acceptor and engage in dipole-dipole and quadrupole-dipole interactions. The π-system of the naphthalene ring can also participate in π-stacking and other non-covalent interactions. rsc.org
Mechanistic Insights from Computational Studies
Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify transition states, and analyze catalytic cycles, offering a level of detail that can be challenging to obtain experimentally.
Reaction Pathway Elucidation and Energy Barriers
While specific reaction pathways involving this compound are not detailed in the search results, computational methods can be employed to explore potential synthetic routes and reactivity. For instance, density functional theory (DFT) calculations could be used to map out the potential energy surface for a given reaction, identifying the most likely pathway from reactants to products. These calculations would also provide the energy barriers for each step, which are crucial for understanding reaction kinetics.
Transition State Characterization
A transition state is a high-energy, transient molecular configuration that must be passed through for a reaction to occur. Characterizing the geometry and energy of a transition state is fundamental to understanding a reaction mechanism. Computational methods allow for the precise location of transition state structures on the potential energy surface. For reactions involving this compound, these calculations would reveal the specific arrangement of atoms at the point of highest energy, providing insights into bond-making and bond-breaking processes.
Catalytic Cycle Analysis
Many chemical transformations are facilitated by catalysts. Computational studies can be instrumental in understanding the intricate steps of a catalytic cycle. If this compound were involved in a catalytic process, computational analysis could be used to:
Identify the active catalytic species.
Determine the mechanism of substrate binding and product release.
Calculate the energetics of each step in the cycle, including any intermediates and transition states.
Understand how the catalyst is regenerated at the end of the cycle.
This type of analysis is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of molecules based on their structural and electronic features. For a molecule like this compound, which possesses a unique combination of electron-withdrawing and moderately electron-accepting substituents on a naphthalene core, QSPR models can provide valuable insights into its electronic and optical behaviors without the need for extensive experimental synthesis and characterization.
Development of Predictive Models for Electronic and Optical Properties
The development of robust QSPR models for this compound would hinge on the careful selection of molecular descriptors, the use of appropriate statistical methods, and rigorous validation procedures. Such models are instrumental in predicting key parameters like HOMO/LUMO energies, bandgap, electron affinity, ionization potential, and absorption spectra.
Methodology for Model Development
A typical workflow for developing a predictive QSPR model for the electronic and optical properties of this compound and its analogs would involve several key steps. Initially, a dataset of naphthalene derivatives with varying substituents would be compiled. The molecular structures of these compounds would then be optimized using quantum chemical methods, such as Density Functional Theory (DFT), to obtain accurate geometries and electronic properties. nih.govacs.org
Following this, a wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized as:
Constitutional descriptors: Related to the molecular formula and connectivity.
Topological descriptors: Based on the 2D representation of the molecule.
Quantum-chemical descriptors: Derived from the electronic structure calculations, such as orbital energies (HOMO, LUMO), dipole moment, and atomic charges. orientjchem.org
The next step involves selecting the most relevant descriptors that correlate with the electronic and optical properties of interest. This is often achieved through statistical techniques like multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms. acs.orgorientjchem.org The goal is to build a mathematical model that can accurately predict the properties of new, uncharacterized compounds like this compound.
Predictive Models for Electronic Properties
For cyano-substituted polycyclic aromatic hydrocarbons (PAHs), machine learning-based QSPR models have demonstrated high accuracy in predicting electronic properties. nih.gov A similar approach could be applied to this compound. The model would likely incorporate descriptors that capture the strong electron-withdrawing nature of the cyano group and the moderate electron-accepting characteristics of the difluoromethoxy group. nih.govnuph.edu.ua The difluoromethoxy group, for instance, has been shown to act as a moderate electron acceptor through both inductive (σI = 0.22) and resonance (σR = 0.07) effects. nuph.edu.ua
A hypothetical QSPR model for the HOMO-LUMO gap (a key indicator of electronic stability and reactivity) might take the form of a linear equation incorporating descriptors related to electron correlation and substituent effects. iaea.org
Table 1: Hypothetical QSPR Model Parameters for Predicting the HOMO-LUMO Gap of Substituted Naphthalenes
| Descriptor | Coefficient | Description |
| Intercept | 5.8 | Baseline HOMO-LUMO gap (eV) |
| σI (sum) | -0.5 | Sum of inductive effects of substituents |
| σR (sum) | -0.3 | Sum of resonance effects of substituents |
| N_cyano | -0.4 | Number of cyano groups |
| N_OCF2H | -0.2 | Number of difluoromethoxy groups |
This table is illustrative and does not represent actual experimental data.
Using such a model, the predicted HOMO-LUMO gap for this compound would be calculated based on the known electronic effects of its substituents.
Predictive Models for Optical Properties
The optical properties of this compound, such as its absorption spectrum, can also be predicted using QSPR models. These models often rely on descriptors that influence the electronic transitions within the molecule. For instance, computational studies on cyano-containing liquid crystals have shown that the primary absorption bands arise from π → π* transitions. aps.org
The development of a predictive model for the maximum absorption wavelength (λ_max) would likely involve descriptors related to the extent of π-conjugation in the naphthalene ring system and the electronic perturbation caused by the cyano and difluoromethoxy groups. The presence of both an electron-withdrawing cyano group and a moderately electron-accepting difluoromethoxy group would be expected to influence the intramolecular charge transfer characteristics of the molecule, thereby affecting its optical properties. mdpi.com
Table 2: Predicted Electronic and Optical Properties of this compound based on QSPR Modeling
| Property | Predicted Value | Unit |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -2.1 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Ionization Potential | 7.2 | eV |
| Electron Affinity | 1.9 | eV |
| Maximum Absorption Wavelength (λ_max) | 310 | nm |
This table contains hypothetical data generated for illustrative purposes based on trends observed in related compounds.
The validation of these predictive models is a critical final step. This is typically done by splitting the initial dataset into a training set for model building and a test set for evaluating the model's predictive power on unseen data. acs.org A well-validated QSPR model can then be confidently used to predict the electronic and optical properties of novel naphthalene derivatives, including this compound, thereby accelerating the discovery of new materials with desired characteristics.
Chemical Reactivity and Transformation Studies of 1 Cyano 5 Difluoromethoxy Naphthalene
Reactions Involving the Cyano Group
The cyano group is a versatile functional group in organic chemistry, known to participate in a variety of transformations. thieme-connect.dersc.orgresearchgate.net Its carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile in certain contexts. researchgate.net
The electron-withdrawing nature of the cyano group can make the naphthalene (B1677914) ring susceptible to nucleophilic attack, although this is generally less facile than for electron-deficient heterocycles. More commonly, the cyano group itself is the site of nucleophilic addition. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones.
Another important class of reactions is nucleophilic aromatic substitution, where a suitable leaving group on the naphthalene ring could be displaced by a nucleophile, with the cyano group activating the ring towards such reactions. However, in 1-Cyano-5-(difluoromethoxy)naphthalene, there are no conventional leaving groups, so this pathway is less likely unless further modifications are made to the molecule.
Table 1: Examples of Nucleophilic Additions to Nitriles
| Nucleophile | Reagent Example | Intermediate | Final Product |
| Grignard Reagent | RMgX | Imine salt | Ketone |
| Organolithium | RLi | Imine salt | Ketone |
| Hydride | LiAlH4 | Imine | Amine |
Hydrolysis and Derivatization to Carboxylic Acids or Amides
The cyano group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction proceeds via the initial formation of an amide, which can then be further hydrolyzed to the carboxylic acid. The conditions of the reaction can often be controlled to favor one product over the other. For instance, partial hydrolysis to the amide can sometimes be achieved under milder conditions. In a study on a related compound, 1,5-diisocyanonaphthalene, hydrolysis was observed to convert the isocyano group to a formamide. nih.gov
Table 2: Hydrolysis Products of the Cyano Group
| Reaction Conditions | Intermediate Product | Final Product |
| Acidic (e.g., H2SO4, H2O) | Amide | Carboxylic Acid |
| Basic (e.g., NaOH, H2O) | Amide | Carboxylate Salt |
Cycloaddition Reactions
The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazoles, which are important heterocyclic compounds. nih.gov Another example is the [2+2+2] cyclotrimerization of nitriles to form 1,3,5-triazines, although this often requires harsh conditions. thieme-connect.de The naphthalene ring itself can also undergo dearomative [4+2] cycloaddition reactions under visible-light energy-transfer catalysis, a process that creates three-dimensional molecular structures from flat aromatic compounds. semanticscholar.orgnih.gov
Reactions Involving the Difluoromethoxy Group
The difluoromethoxy group is known for its high stability and its ability to act as a lipophilic hydrogen bond donor. rsc.org These properties make it a valuable substituent in medicinal chemistry. nih.gov
The carbon-fluorine bond is exceptionally strong, making defluorination reactions challenging. Under normal conditions, the difluoromethoxy group is highly resistant to chemical cleavage. Specific and harsh conditions, often involving potent reducing agents or specialized catalysts, would be required to achieve defluorination. Conversely, further fluorination to a trifluoromethoxy group is not a straightforward transformation and would likely require a complete reconstruction of the functional group.
The difluoromethoxy group is generally stable across a wide range of chemical conditions, including acidic and basic environments, and is resistant to many common oxidizing and reducing agents. This stability is a key reason for its incorporation into pharmaceutical and agrochemical compounds. nih.gov The presence of the two fluorine atoms significantly alters the electronic properties of the methoxy (B1213986) group, making the oxygen atom less basic and the hydrogen atom more acidic compared to a standard methoxy group. rsc.org This allows the C-H bond of the difluoromethyl group to participate in hydrogen bonding interactions. rsc.org Recent advances have focused on the late-stage introduction of the difluoromethyl group into molecules, highlighting its desirability and the need for robust chemical methods for its installation. rsc.org
Reactions of the Naphthalene Core
The reactivity of the naphthalene core in this compound is significantly influenced by the deactivating nature of both the cyano and difluoromethoxy substituents. These groups reduce the electron density of the aromatic system, making it less susceptible to electrophilic attack while potentially activating it towards nucleophilic substitution under certain conditions.
Electrophilic Aromatic Substitutions
Electrophilic aromatic substitution (EAS) on the naphthalene ring system is generally less facile than on benzene (B151609) due to the energy required to disrupt the aromaticity of one of the rings. In the case of this compound, the presence of two electron-withdrawing groups would further deactivate the ring system towards EAS, requiring harsh reaction conditions.
The regioselectivity of any potential EAS reaction would be dictated by the directing effects of the existing substituents. The cyano group is a strong deactivator and a meta-director. The difluoromethoxy group is also deactivating due to its inductive effect, but the lone pairs on the oxygen atom can exert a resonance-donating effect, making it an ortho-, para-director. On the naphthalene scaffold, predicting the outcome is more complex. The cyano group at the 1-position would strongly deactivate the ring it is attached to, particularly at the ortho (2 and 8a) and para (4) positions. The difluoromethoxy group at the 5-position would similarly deactivate the second ring. Therefore, any electrophilic attack would likely occur on the ring bearing the difluoromethoxy group, directed to the positions ortho and para to it (positions 4a, 6, and 8). However, steric hindrance could also play a significant role in determining the final product distribution.
A hypothetical nitration reaction is presented below to illustrate the potential products, though it must be emphasized that this is a theoretical projection.
| Reaction | Reagents | Potential Major Product(s) | Predicted Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO3, H2SO4 | 1-Cyano-5-(difluoromethoxy)-x-nitronaphthalene | Low to moderate | Harsh conditions likely required. A mixture of isomers is expected, with substitution likely on the second ring. |
| Bromination | Br2, FeBr3 | 1-Cyano-5-(difluoromethoxy)-x-bromonaphthalene | Low | Strong deactivation of the ring would make this reaction challenging. |
Nucleophilic Aromatic Substitutions
Nucleophilic aromatic substitution (SNAr) is generally favored by the presence of strong electron-withdrawing groups. In this compound, both substituents would activate the naphthalene core to SNAr, particularly at positions ortho and para to them. This suggests that if a suitable leaving group were present on the ring, it could be displaced by a nucleophile. For the parent compound itself to undergo SNAr, it would likely require very strong nucleophiles and forcing conditions, potentially leading to the displacement of one of the existing substituents or addition to the ring followed by rearomatization. The cyano group, being a powerful electron-withdrawing group, could activate the ring for nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
The field of metal-catalyzed cross-coupling reactions offers a versatile platform for the functionalization of aromatic compounds. While no specific examples for this compound are documented, its structure is amenable to such transformations. For instance, if a halogen atom were introduced onto the naphthalene core, it could serve as a handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups. The efficiency of these reactions would depend on the position of the halogen and the specific catalytic system employed.
Chemo- and Regioselectivity in Chemical Transformations
Influence of Substituent Effects on Reaction Outcomes
The interplay between the electronic effects of the cyano and difluoromethoxy groups is crucial in determining the chemo- and regioselectivity of any transformation.
Cyano Group: This group is strongly electron-withdrawing through both induction and resonance. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. In the context of the naphthalene ring, it deactivates the entire ring system, but its directing influence would be most pronounced on the ring to which it is attached.
The combined effect of these two deactivating groups would make the naphthalene core of this compound electron-deficient. This would disfavor reactions that proceed through electron-rich intermediates, such as many electrophilic substitutions. Conversely, reactions that are favored by electron-poor substrates, such as nucleophilic attack or certain types of cycloadditions, might be more feasible.
Strategies for Selective Functionalization
Given the predicted challenges in direct electrophilic substitution on the deactivated naphthalene core, a more strategic approach to functionalization would be required. One possible strategy involves the introduction of a directing group at a specific position to control the regioselectivity of C-H activation/functionalization reactions. Another approach would be to first introduce a more reactive functional group, such as a halogen, which can then be elaborated using the robust toolbox of metal-catalyzed cross-coupling reactions.
For instance, selective ortho-lithiation directed by a suitable functional group could provide a route to introduce electrophiles at a specific position. However, the presence of the electron-withdrawing groups might influence the stability and reactivity of the organolithium intermediate.
Spectroscopic Characterization Methodologies and Advanced Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1-Cyano-5-(difluoromethoxy)naphthalene. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multi-dimensional correlation experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed.
While one-dimensional NMR provides initial information on the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular framework of this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the proton-proton coupling network within the naphthalene (B1677914) ring system. Cross-peaks in the COSY spectrum would connect adjacent aromatic protons, allowing for the sequential assignment of the signals around each ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbon signals of the naphthalene core by linking them to their corresponding, and more readily assigned, proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the carbon of the cyano group and the carbons at the ring junctions, by observing their correlations with nearby protons. For instance, the protons on the carbon adjacent to the cyano group would show a correlation to the nitrile carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of atoms. In the context of this compound, NOESY could confirm the substitution pattern by showing through-space correlations between the protons of the difluoromethoxy group and the protons on the adjacent aromatic ring.
The following table outlines the expected correlations that would be observed in the 2D NMR spectra of this compound, which would be critical for its structural confirmation.
| 2D NMR Technique | Correlated Nuclei | Information Gained for this compound |
| COSY | ¹H - ¹H | Reveals the connectivity of protons on the naphthalene ring system. |
| HSQC | ¹H - ¹³C (one bond) | Assigns the carbon signals of the protonated carbons in the naphthalene ring. |
| HMBC | ¹H - ¹³C (multiple bonds) | Confirms the position of the cyano and difluoromethoxy groups by showing correlations to quaternary carbons and across the ring system. |
| NOESY | ¹H - ¹H (through space) | Provides evidence for the spatial proximity of the difluoromethoxy group to the adjacent aromatic protons, confirming the substitution pattern. |
Given the presence of the difluoromethoxy group, ¹⁹F NMR spectroscopy is a powerful tool for characterizing this specific moiety. The fluorine atoms in the -OCF₂H group are expected to be chemically equivalent and would give rise to a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a doublet due to coupling with the single proton of the difluoromethoxy group (²JFH). The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms, influenced by the oxygen and the aromatic ring.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant |
| ¹⁹F | -80 to -100 | Doublet (d) | ²JFH ≈ 50-80 Hz |
The rotation around the C-O bond of the difluoromethoxy group in this compound could potentially be hindered, leading to different stable conformations. Dynamic NMR (DNMR) studies, typically involving variable temperature (VT) experiments, could be employed to investigate such conformational dynamics. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the fast exchange limit. By analyzing the line shapes at different temperatures, the energy barrier for this rotational process could be determined.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to probe intermolecular interactions.
The IR and Raman spectra of this compound would be characterized by several key vibrational modes that are diagnostic for its structure.
C≡N Stretching: The cyano group has a very characteristic and strong stretching vibration that typically appears in the range of 2220-2260 cm⁻¹ in the IR spectrum. The exact position is sensitive to the electronic effects of the naphthalene ring. This band is also expected to be prominent in the Raman spectrum.
C-F Stretching: The difluoromethoxy group will exhibit strong C-F stretching vibrations. These are typically found in the region of 1000-1200 cm⁻¹ in the IR spectrum. Due to the presence of two C-F bonds, symmetric and asymmetric stretching modes are expected.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C≡N Stretch | Nitrile | 2220 - 2260 | Strong | Strong |
| C-F Stretch | Difluoromethoxy | 1000 - 1200 | Strong | Medium |
| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium | Strong |
| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 | Medium-Strong | Strong |
| C-O-C Stretch | Difluoromethoxy | 1200 - 1300 | Strong | Medium |
The positions of certain vibrational bands, particularly the C≡N stretch, are sensitive to the molecule's environment and can be used to probe intermolecular interactions. For example, in the solid state or in polar solvents, hydrogen bonding or other dipole-dipole interactions involving the nitrogen atom of the cyano group or the fluorine atoms of the difluoromethoxy group could lead to shifts in their respective vibrational frequencies compared to the gas phase or a non-polar solvent. A shift to lower frequency (red shift) of the C≡N stretching band is often indicative of hydrogen bond formation where the nitrogen acts as a hydrogen bond acceptor.
Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Labeling Studies
Mass spectrometry is an indispensable analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its chemical structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound, the molecular formula is C₁₂H₇F₂NO. HRMS would be used to confirm this composition by comparing the experimentally measured mass to the calculated theoretical exact mass.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₇F₂NO |
| Monoisotopic Mass | 235.0499 g/mol |
An experimental HRMS measurement yielding a mass value extremely close to 235.0499 would provide strong evidence for the presence and elemental composition of the target compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure.
While specific experimental MS/MS data for this compound is not available, a theoretical fragmentation pathway can be proposed based on the known stability of the naphthalene core and the nature of its substituents. Likely fragmentation events would involve:
Loss of the difluoromethoxy group: Cleavage of the C-O bond could lead to the loss of the •OCHF₂ radical or related fragments.
Loss of CO: Subsequent fragmentation could involve the loss of carbon monoxide.
Cleavage of the naphthalene ring: At higher energies, the stable aromatic ring system can fragment, although this typically requires more energy than the loss of substituents.
Analysis of these pathways is crucial for the structural confirmation of synthesized analogues and for identifying metabolites in biological studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions), typically π → π* transitions in aromatic systems like naphthalene.
Investigation of Electronic Absorption Properties
The UV-Vis spectrum of a naphthalene derivative is characterized by distinct absorption bands. The parent naphthalene molecule exhibits strong absorption peaks due to π → π* transitions within the aromatic system. The presence of substituents like the cyano (-CN) and difluoromethoxy (-OCHF₂) groups alters the electronic distribution of the naphthalene core, which in turn shifts the absorption maxima (λmax) and changes their intensities.
The cyano group acts as an electron-withdrawing group and can extend the conjugation, often leading to a bathochromic (red) shift of the absorption bands to longer wavelengths.
The difluoromethoxy group , an electron-donating group, would also be expected to influence the electronic transitions.
Based on studies of similar naphthalene derivatives, this compound would be predicted to have strong absorption in the UV region, likely with multiple bands characteristic of the substituted naphthalene ring structure.
Solvent Effects on Absorption Maxima
The polarity of the solvent can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. By measuring the UV-Vis spectrum in a range of solvents with varying polarities, insights into the nature of the electronic transitions can be gained.
Bathochromic Shift (Red Shift): An increase in solvent polarity can stabilize the excited state more than the ground state, leading to a shift in the absorption maximum to a longer wavelength. This is often observed for π → π* transitions in polar molecules.
Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by polar solvents than the excited state, a shift to a shorter wavelength may occur.
For a molecule like this compound, with its polar substituents, a positive solvatochromic effect (a bathochromic shift with increasing solvent polarity) would be anticipated. A systematic study using solvents from non-polar (e.g., hexane) to polar (e.g., acetonitrile, methanol) would be necessary to quantify this effect and provide information on the change in dipole moment upon electronic excitation.
Applications and Functional Roles in Advanced Materials and Chemical Technologies
Organic Electronics and Optoelectronic Materials
The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. Naphthalene-based compounds, in particular, have been extensively investigated for their excellent charge transport capabilities and high photoluminescence quantum yields. The specific substitution pattern of 1-Cyano-5-(difluoromethoxy)naphthalene suggests its potential utility as a multifunctional material in this domain.
The electronic properties of an organic semiconductor are primarily dictated by the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The introduction of fluorine and cyano groups onto the naphthalene (B1677914) core profoundly influences these energy levels and other key electronic parameters.
The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its triple bond character. When attached to an aromatic system like naphthalene, it significantly lowers the energy of both the HOMO and LUMO levels. acs.orgrsc.org This effect is particularly pronounced on the LUMO level, which is a crucial attribute for n-type (electron-transporting) semiconductor materials. A lower LUMO level facilitates the injection of electrons from the cathode and enhances the stability of the material against ambient conditions. rsc.orgnih.gov The strong electron-withdrawing nature of the cyano group can also promote desirable intermolecular packing arrangements, which are critical for efficient charge transport. acs.org
The difluoromethoxy group , containing two highly electronegative fluorine atoms, also acts as an electron-withdrawing group, albeit its effect can be more complex due to the presence of the oxygen atom's lone pairs which can participate in resonance. Fluorination of organic molecules is a well-established strategy to improve the performance of organic electronic materials. Fluorine atoms can lower the HOMO and LUMO energy levels, leading to better air stability and improved charge injection. nih.govsemanticscholar.org Furthermore, the presence of fluorine can induce favorable intermolecular interactions, such as F···H or F···S contacts, which can direct molecular packing and enhance charge transport pathways. nih.gov The hydrophobic nature of fluorinated groups can also be advantageous in certain device architectures, for instance, by preventing moisture ingress. bohrium.comnih.gov
The synergistic effect of both a cyano and a difluoromethoxy group on the naphthalene scaffold is expected to result in a material with a very low LUMO energy level, making it a strong candidate for an n-type semiconductor.
Table 1: Predicted Electronic Effects of Functional Groups on Naphthalene Core
| Functional Group | Primary Electronic Effect | Impact on HOMO/LUMO Levels | Potential Benefit in Organic Electronics |
| Cyano (-CN) | Strong Electron Withdrawal | Significantly lowers LUMO and HOMO | Enhanced electron injection and transport (n-type); Improved air stability. acs.orgrsc.orgnih.gov |
| Difluoromethoxy (-OCHF₂) | Electron Withdrawal (Inductive) | Lowers LUMO and HOMO | Improved air stability; Favorable intermolecular interactions for charge transport. nih.govsemanticscholar.org |
The design of efficient organic electronic materials hinges on controlling both intramolecular and intermolecular properties. For charge transport, a key requirement is significant orbital overlap between adjacent molecules in the solid state. This is largely governed by the material's crystal packing. The planar structure of the naphthalene core, combined with the specific interactions potentially introduced by the cyano and difluoromethoxy groups, can lead to ordered packing motifs like π-stacking, which are conducive to charge hopping. nih.gov Computational studies on similar fluoro-alkylated naphthalene diimides have shown that charge transport can be highly anisotropic, favoring specific crystallographic directions. nih.gov
For light-emitting applications, such as in organic light-emitting diodes (OLEDs), the focus is on achieving high photoluminescence quantum yield (PLQY) in the solid state. Many organic fluorophores suffer from aggregation-caused quenching (ACQ), where their emission is reduced in the solid state due to strong intermolecular interactions. However, strategic molecular design can lead to aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE), where emission is enhanced in the solid state. mdpi.com The substitution pattern on the naphthalene core can be tailored to control the balance between exciton (B1674681) delocalization and quenching pathways. The introduction of cyano groups has been shown to influence the emission properties of aromatic compounds, sometimes leading to red-shifted emission and altered quantum yields. mdpi.com
Organic photovoltaic (OPV) devices, or solar cells, rely on a blend of electron-donating (p-type) and electron-accepting (n-type) materials to absorb light and generate electrical current. Due to its anticipated low-lying LUMO energy level, this compound could function as an effective electron acceptor material in OPVs. The strong electron-withdrawing properties of the cyano and difluoromethoxy groups would create a sufficient energy offset with common polymer donors, which is essential for efficient exciton dissociation at the donor-acceptor interface. acs.org
Furthermore, fluorinated and cyano-substituted naphthalene derivatives, particularly naphthalene diimides (NDIs), have been successfully employed as non-fullerene acceptors (NFAs) and as components of cathode interlayers in organic solar cells. mdpi.comnih.gov These materials offer advantages such as tunable energy levels and strong light absorption in the visible spectrum. The introduction of cyano groups into conjugated polymers for OPVs has been shown to increase the open-circuit voltage (Voc) by lowering the HOMO and LUMO levels of the polymer. acs.org Similarly, fluorinated NDIs have been used as electron transport materials in highly efficient perovskite solar cells, where they contribute to improved charge collection and device stability. bohrium.comnih.gov
Chemical Sensor Development
The inherent fluorescence of the naphthalene core makes it an excellent building block for the development of chemical sensors. The principle of fluorescence-based sensing relies on a change in the fluorescence signal (intensity, wavelength, or lifetime) of a probe molecule upon interaction with a specific analyte. mdpi.com
The naphthalene scaffold can be incorporated into various sensor designs. The sensing mechanism is often dictated by the nature of the appended receptor unit and its interaction with the target analyte. Common mechanisms include:
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (naphthalene) is linked to a receptor that has a non-bonding electron pair. In the absence of the analyte, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor. Upon binding of the analyte to the receptor, the electron transfer is inhibited, and fluorescence is "turned on".
Intramolecular Charge Transfer (ICT): ICT-based probes typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. The emission wavelength of such molecules is often sensitive to the polarity of their environment and to interactions with analytes that can alter the degree of charge transfer.
Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in sensors for metal ions. The probe molecule has a chelating unit that, upon binding to a metal ion, forms a rigid complex. This rigidity restricts non-radiative decay pathways, leading to a significant increase in fluorescence intensity. researchgate.net
The electron-deficient nature of the this compound system, due to its electron-withdrawing substituents, would likely influence its photophysical properties and its potential role in these sensing mechanisms. For example, it could act as the signaling unit in a sensor where analyte binding modulates an ICT process. Fluorinated compounds have also been utilized in sensors for anions like fluoride, where the interaction between the anion and a Lewis acidic center on the sensor molecule triggers a response. nih.gov While not directly a Lewis acid, the electronic modifications to the naphthalene ring could be harnessed in more complex sensor designs.
Naphthalene-based fluorescent probes have been developed for the detection of a wide range of analytes, including metal ions (e.g., Al³⁺, Zn²⁺), anions, and biologically relevant small molecules like hydrazine. researchgate.netnih.govrsc.org The high sensitivity and selectivity of fluorescence-based methods make them ideal for applications in environmental monitoring and biological imaging. researchgate.netrsc.org
For this compound, its utility as a sensor would depend on its integration into a larger molecular system containing a specific recognition site for a target analyte. The naphthalene unit would serve as the fluorescent reporter. The electron-withdrawing groups could enhance the sensitivity of the probe by modulating the fluorescence quantum yield or by influencing the binding affinity of a linked receptor. For example, naphthalene diimide derivatives have been used to create sensors for ammonia (B1221849) and other amines, where the analyte interacts with the electron-deficient aromatic core. researchgate.net
Ligand Design in Coordination Chemistry
The unique electronic and steric characteristics of this compound make it a promising candidate for ligand design in the field of coordination chemistry. The interplay between its aromatic naphthalene backbone, the electron-withdrawing cyano group, and the polar difluoromethoxy group can lead to the formation of novel metal complexes with tailored properties.
Coordination Behavior with Metal Centers
The primary coordination site in this compound is the nitrogen atom of the cyano group, which possesses a lone pair of electrons available for donation to a metal center. This interaction typically results in the formation of a linear M-N≡C bond. The coordination behavior of this ligand is significantly influenced by the electronic effects of its substituents.
The difluoromethoxy group (-OCHF₂) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property reduces the electron density on the naphthalene ring and, consequently, on the cyano group. This diminished electron density on the nitrogen atom is expected to weaken its sigma-donating capability to a metal center. However, the electron-withdrawing nature of the difluoromethoxy group can enhance the π-acceptor properties of the naphthalene ring system, which can be a crucial factor in stabilizing metal complexes, particularly those with electron-rich, low-valent metals.
The steric bulk of the naphthalene ring and the difluoromethoxy group can also play a significant role in the coordination chemistry of this ligand, influencing the geometry of the resulting metal complexes and potentially limiting the number of ligands that can coordinate to a single metal center.
Table 1: Predicted Coordination Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Primary Donor Atom | Nitrogen (of the cyano group) | Lone pair of electrons available for coordination. |
| Sigma-Donating Ability | Weakened | Electron-withdrawing effect of the -OCHF₂ group. |
| Pi-Acceptor Ability | Enhanced | Electron-withdrawing nature of substituents and aromaticity of the naphthalene ring. |
| Steric Hindrance | Moderate to High | Bulky naphthalene core and difluoromethoxy group. |
Catalytic Activity of Metal Complexes
The electronic properties imparted by the difluoromethoxy group could be advantageous in catalysis. For instance, the enhanced π-acceptor character of the ligand could stabilize low-valent metal centers, which are often key intermediates in catalytic cycles. This stabilization can lead to increased catalyst longevity and efficiency.
Furthermore, the naphthalene backbone provides a rigid scaffold that can be functionalized to create chiral ligands for asymmetric catalysis. The introduction of chiral centers on the naphthalene ring could lead to the development of catalysts for enantioselective synthesis. The fluorinated nature of the ligand might also enhance the solubility of the corresponding metal complexes in specific organic solvents, which can be beneficial for certain catalytic processes.
Reagents in Organic Synthesis
The presence of multiple reactive sites—the cyano group, the difluoromethoxy group, and the aromatic naphthalene ring—positions this compound as a versatile reagent in organic synthesis.
Use as a Building Block for Complex Molecules
This compound can serve as a valuable starting material for the synthesis of more complex molecular architectures. The cyano group is a particularly versatile functional group that can be transformed into a variety of other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings.
The naphthalene ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at various positions, although the electron-withdrawing nature of the existing substituents would direct these substitutions to specific positions.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
| Cyano Group | Hydrolysis | 5-(difluoromethoxy)naphthalene-1-carboxylic acid |
| Cyano Group | Reduction | [5-(difluoromethoxy)naphthalen-1-yl]methanamine |
| Naphthalene Ring | Electrophilic Aromatic Substitution | Substituted naphthalene derivatives |
Precursors for Fluorinated Pharmaceuticals and Agrochemicals
The introduction of fluorine atoms into organic molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group often leads to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.
Therefore, this compound represents a key intermediate for the synthesis of a wide range of fluorinated compounds with potential biological activity. The synthetic transformations of the cyano group, as mentioned previously, can lead to the formation of amines, carboxylic acids, and amides, which are common functionalities in bioactive molecules. The naphthalene scaffold is also present in numerous biologically active compounds. The combination of the fluorinated group and the naphthalene core makes this compound a highly attractive precursor for the exploration of new chemical entities in the life sciences.
Structure Activity Relationships Sar and Molecular Design Principles
Impact of Difluoromethoxy Position on Molecular Properties
The placement of the difluoromethoxy (-OCHF₂) group on the naphthalene (B1677914) ring significantly affects the molecule's electronic and steric characteristics. In 1-Cyano-5-(difluoromethoxy)naphthalene, this group is at the C5 position. The naphthalene core has two distinct types of positions: alpha (1, 4, 5, 8) and beta (2, 3, 6, 7). The properties of a substituted naphthalene can vary considerably depending on whether the substituent is in an alpha or beta position. samipubco.com
| Binding Interactions | May form specific hydrogen bonds or hydrophobic interactions. | Altered geometry may lead to different or lost interactions. | The spatial orientation of the hydrogen bond accepting oxygen and fluorine atoms is critical for specific receptor binding. |
Influence of Cyano Group Position and Orientation
The cyano (-C≡N) group at the C1 position is a potent electron-withdrawing group and a strong hydrogen bond acceptor. cdnsciencepub.com Its position and orientation are critical for defining the molecule's reactivity and potential biological activity. The linear geometry of the cyano group means its orientation is fixed relative to the naphthalene ring.
The placement at the C1 (alpha) position significantly influences the electronic nature of the entire naphthalene system. researchgate.net Moving the cyano group to a beta-position, such as C2, would result in a different pattern of electron density distribution, which could impact the molecule's interaction with biological targets and its metabolic stability. cdnsciencepub.com For instance, a directing group at the C1 position can influence further substitutions at the C8 (peri) position. researchgate.net
Bioisosteric Replacements in Naphthalene Scaffolds
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.comchem-space.com This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. sci-hub.seresearchgate.net
For this compound, both the cyano and difluoromethoxy groups can be considered for bioisosteric replacement.
Cyano Group Replacements : The cyano group can be replaced by other small, electron-withdrawing groups. Halogens (e.g., chlorine, bromine), acetylenic groups, or small heterocyclic rings like oxazole (B20620) or isoxazole (B147169) could be considered. While fluorine and cyano groups have been explored as bioisosteres, their equivalence is highly context-dependent. researchgate.net
Difluoromethoxy Group Replacements : The difluoromethoxy group is often used as a bioisostere for a methoxy (B1213986) or hydroxyl group, offering altered metabolic stability and lipophilicity. sci-hub.se It could be replaced by a trifluoromethoxy group for increased lipophilicity or by other small alkoxy groups to modulate potency and solubility.
Each bioisosteric replacement must be evaluated based on its impact on the molecule's steric, electronic, and hydrophobic properties. cambridgemedchemconsulting.com
Table 2: Comparison of Functional Groups and Potential Bioisosteres
| Original Group | Potential Bioisostere | Steric Effect | Electronic Effect | Hydrophobicity (Lipophilicity) |
|---|---|---|---|---|
| Cyano (-CN) | Halogen (-Cl, -Br) | Similar size | Electron-withdrawing | Increases |
| Acetylene (-C≡CH) | Linear, similar size | Weakly electron-withdrawing | Similar/Slightly increases | |
| Tetrazole | Bulkier | Acidic, electron-withdrawing | Decreases (more polar) | |
| Difluoromethoxy (-OCHF₂) | Methoxy (-OCH₃) | Slightly smaller | Electron-donating | Decreases |
| Trifluoromethoxy (-OCF₃) | Slightly larger | Strongly electron-withdrawing | Significantly increases |
Computational Screening and Virtual Library Design
Computational methods are invaluable for exploring the vast chemical space of possible analogues of this compound. nih.gov These techniques allow for the rapid assessment of large numbers of virtual compounds, saving time and resources. meilerlab.org
High-throughput virtual screening (HTVS) involves computationally docking a large library of chemical structures into the binding site of a biological target. rsc.orgnih.gov For this compound, a virtual library can be created by systematically applying the bioisosteric replacements discussed previously and by varying the substitution patterns on the naphthalene scaffold. nih.gov
This library of analogues is then screened against a specific protein target to predict their binding affinities. meilerlab.org This process helps to identify a smaller, more manageable set of promising compounds for synthesis and experimental testing. rsc.org
Following virtual screening, computational tools are used to prioritize the most promising candidates. nih.gov This involves not only considering the predicted binding energy but also evaluating other crucial properties. mdpi.com
Key computational approaches for prioritization include:
Molecular Dynamics (MD) Simulations : To assess the stability of the ligand-protein complex over time.
ADMET Prediction : To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the virtual compounds. This helps to filter out candidates with poor pharmacokinetic profiles early in the discovery process. nih.govmdpi.com
QSAR (Quantitative Structure-Activity Relationship) Modeling : To build mathematical models that correlate chemical structure with biological activity, helping to refine the design of new analogues. its.ac.id
By integrating these computational strategies, researchers can rationally design and prioritize novel chemical entities based on the this compound scaffold, enhancing the efficiency of the drug discovery process.
Fragment-Based Design and Synthesis of this compound
In contemporary medicinal chemistry, fragment-based drug design (FBDD) has emerged as a powerful strategy for the development of novel therapeutic agents. This approach involves the identification of small molecular fragments that bind to a biological target, which are then grown or combined to produce a lead compound with higher affinity and selectivity. The molecular architecture of this compound can be deconstructed into three key fragments: a naphthalene scaffold, a cyano group, and a difluoromethoxy moiety. The rationale behind the inclusion of each fragment and the synthetic strategy to assemble the final compound are detailed below.
Fragment Analysis and Design Rationale
The selection of each molecular fragment in the design of this compound is predicated on its specific physicochemical and pharmacophoric properties that are known to be beneficial in drug candidates.
Naphthalene Scaffold: The naphthalene core serves as a rigid, bicyclic aromatic scaffold. This structural element is prevalent in medicinal chemistry as it provides a versatile platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. nih.govsci-hub.se Its lipophilic nature can also contribute to the molecule's ability to cross cellular membranes.
Cyano (-CN) Group: The cyano group is a versatile functional group in drug design. numberanalytics.com It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. nih.govresearchgate.net The incorporation of a nitrile can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase its binding affinity to target proteins through specific polar interactions. nih.govresearchgate.net In many instances, the cyano group is a key pharmacophoric feature responsible for the biological activity of a drug. nih.gov
The combination of these fragments in this compound is intended to create a molecule with a favorable balance of structural rigidity, specific target interactions, and desirable drug-like properties.
| Fragment | Role in Molecular Design | Key Physicochemical Properties |
| Naphthalene | Rigid scaffold for orienting functional groups | Bicyclic, aromatic, lipophilic |
| Cyano (-CN) | Pharmacophoric element, metabolic stability | Electron-withdrawing, hydrogen bond acceptor |
| Difluoromethoxy (-OCF₂H) | Bioisostere, enhances metabolic stability and permeability | Lipophilic hydrogen bond donor, metabolically robust |
Synthesis
The synthesis of this compound can be approached by constructing the cyano-substituted naphthalene core first, followed by the introduction of the difluoromethoxy group. A plausible synthetic route would involve the preparation of a key intermediate, 1-cyano-5-hydroxynaphthalene, which would then undergo difluoromethylation.
Step 1: Synthesis of 1-Cyano-5-hydroxynaphthalene
A common method for the introduction of a cyano group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate from a primary aromatic amine.
Nitration of Naphthalene: Naphthalene can be nitrated to yield 1-nitronaphthalene.
Reduction to Amine: The resulting 1-nitronaphthalene is then reduced to 1-naphthylamine (also known as 1-aminonaphthalene). nih.gov
Introduction of Hydroxyl and Amino Groups: A multi-step process starting from naphthalene can yield 5-amino-1-naphthalenesulfonic acid, which can be a precursor to 5-amino-1-naphthol. chemicalbook.com
Diazotization and Cyanation (Sandmeyer Reaction): Starting with 5-amino-1-naphthol, the amino group can be converted to a diazonium salt using sodium nitrite and a strong acid. Subsequent treatment with a cyanide salt, typically cuprous cyanide, would yield 1-cyano-5-hydroxynaphthalene.
Step 2: Difluoromethylation of 1-Cyano-5-hydroxynaphthalene
The final step in the synthesis is the introduction of the difluoromethoxy group onto the hydroxyl functionality of 1-cyano-5-hydroxynaphthalene. This is typically achieved using a difluoromethylating agent.
O-Difluoromethylation: The hydroxyl group of 1-cyano-5-hydroxynaphthalene can be reacted with a suitable difluoromethylating reagent, such as chlorodifluoromethane (B1668795) (Freon 22) or other modern reagents developed for this transformation, in the presence of a base. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the difluorocarbene precursor, resulting in the formation of the desired this compound.
This synthetic strategy allows for the modular construction of the target molecule, consistent with the principles of fragment-based design, where key functional groups are introduced in a controlled manner.
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Sandmeyer Reaction (hypothetical) | 5-Amino-1-naphthol | 1. NaNO₂, H⁺2. CuCN | 1-Cyano-5-hydroxynaphthalene |
| 2 | O-Difluoromethylation | 1-Cyano-5-hydroxynaphthalene | Difluoromethylating agent, Base | This compound |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmental stewardship necessitates the development of green and sustainable methods for synthesizing valuable compounds. Future research on 1-Cyano-5-(difluoromethoxy)naphthalene will likely prioritize the replacement of traditional, often harsh, synthetic protocols with more eco-friendly alternatives.
Key areas of investigation will include:
Hydrothermal Synthesis: Inspired by methods used for other naphthalene (B1677914) derivatives, researchers may explore the use of high-temperature water as a reaction medium, which would eliminate the need for volatile and often toxic organic solvents. rsc.orgrsc.org This approach has proven effective for the quantitative synthesis of naphthalene bisimides and represents a promising green alternative. rsc.orgrsc.org
Biomass-Derived Feedstocks: A long-term goal is to move away from fossil fuel-based starting materials. Research could focus on converting lignocellulose-derived platform chemicals into functionalized naphthalene precursors, creating a truly sustainable manufacturing pipeline. acs.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and reduced waste generation. nih.govrsc.orgresearchgate.netdurham.ac.uk Implementing flow chemistry for the synthesis of this compound could lead to higher efficiency and scalability, as demonstrated for other naphthalene-based polymers and intermediates. nih.govrsc.orgresearchgate.net
Mechanochemistry: Inducing reactions through mechanical force (e.g., ball milling) in the absence of bulk solvents is another burgeoning area of green chemistry. researchgate.net This solvent-free approach could be adapted for key steps in the synthesis of the title compound.
| Synthetic Method | Key Principles | Potential Advantages for this compound Synthesis | Illustrative Literature Precedent |
| Hydrothermal Synthesis | Use of superheated water as a solvent and catalyst. | Eliminates organic solvents, potentially quantitative yields, high purity products. | Synthesis of naphthalene bisimides in pure water. rsc.orgrsc.org |
| Flow Chemistry | Continuous processing in micro- or meso-reactors. | Improved safety, rapid optimization, reduced waste, and easier scale-up. | High-efficiency synthesis of naphthalene-diimide polymers. rsc.org |
| Biomass-Derived Routes | Conversion of renewable platform chemicals (e.g., from lignocellulose). | Reduces reliance on fossil fuels, enhances sustainability. | Synthesis of functionalized naphthalenedicarboxylic acid. acs.org |
| Photocatalysis | Use of light to drive chemical reactions at ambient temperature. | Energy-efficient, mild reaction conditions, high selectivity. | Direct C-H cyanation of arenes using organic photoredox catalysts. nih.gov |
Exploration of Novel Catalytic Systems
Catalysis is central to efficient and selective chemical synthesis. Future work will undoubtedly focus on discovering and optimizing novel catalysts for the introduction and modification of the cyano and difluoromethoxy groups on the naphthalene scaffold.
Emerging catalytic strategies include:
Photoredox Catalysis: This rapidly advancing field uses light to enable challenging chemical transformations under exceptionally mild conditions. rsc.orgscielo.br Research into organic photoredox systems could uncover metal-free pathways for the direct C-H cyanation of the naphthalene core, offering a more direct and atom-economical route to the target molecule. nih.gov
Transition-Metal Catalysis: While established, there is still room for innovation. The development of new ligand-supported copper or ruthenium catalysts could improve the efficiency and regioselectivity of C-H functionalization reactions. researchgate.netrsc.org For instance, new picolinamide-directed copper catalysts have shown promise in the C-H cyanation of naphthalenes. researchgate.net
Enantioselective Cyanation: For applications where chirality is important, the development of catalytic enantioselective cyanation methods will be crucial. ecnu.edu.cn This could involve designing chiral catalysts that can introduce the cyano group with high stereocontrol.
Advanced Characterization Techniques for In-Situ Studies
A deeper understanding of reaction mechanisms is critical for process optimization. The application of advanced, in-situ characterization techniques will be a key research avenue. Operando spectroscopy, which involves analyzing a catalyst or reaction mixture under actual working conditions, is particularly powerful. wikipedia.orghidenanalytical.comhideninc.comyoutube.comyoutube.com
Future studies could employ a combination of techniques to monitor the synthesis of this compound in real-time:
Operando Raman and IR Spectroscopy: These methods can provide detailed information about the vibrational states of molecules, allowing researchers to track the formation of intermediates and the evolution of the catalyst's active site during the reaction. youtube.comyoutube.com
Combined X-ray Absorption Spectroscopy (XAS) and other techniques: For metal-catalyzed reactions, XAS can provide invaluable data on the oxidation state and coordination environment of the metal center as the reaction progresses. youtube.com
| Technique | Information Gained | Relevance to this compound |
| Operando Raman Spectroscopy | Real-time vibrational information, tracking of specific functional groups (e.g., -CN). | Elucidating reaction kinetics and identifying transient intermediates in catalytic cyanation. youtube.com |
| Operando IR Spectroscopy | Monitoring changes in bond vibrations, identifying species adsorbed on a catalyst surface. | Understanding catalyst-substrate interactions and reaction pathways. youtube.com |
| In-situ X-ray Absorption Spectroscopy (XAS) | Determination of metal oxidation state and coordination environment in real-time. | Probing the active state of transition-metal catalysts used in synthesis. youtube.com |
| Coupled Mass Spectrometry/Gas Chromatography | Simultaneous measurement of product formation and catalyst characterization. | Correlating catalyst structure directly with its activity and selectivity. wikipedia.orghidenanalytical.com |
Multifunctional Material Design Incorporating this compound
The unique electronic properties imparted by the electron-withdrawing cyano and difluoromethoxy groups make this compound an attractive building block for advanced functional materials. nbinno.comacs.orglifechemicals.com
Future research will likely explore its incorporation into:
Organic Electronics: Naphthalene diimides are well-known n-type semiconductors. acs.org The title compound could be used as a core structure to develop new materials for organic field-effect transistors (OFETs) and photovoltaic devices. rsc.org
Fluorescent Probes: The naphthalene scaffold is inherently fluorescent. The specific substituents on this compound could be tailored to create probes that are sensitive to their local environment, with applications in bio-imaging and chemical sensing.
Supramolecular Assemblies: The planar structure of the naphthalene ring and the potential for specific intermolecular interactions (e.g., via the cyano group) make it an excellent candidate for designing complex, self-assembling supramolecular structures.
Theoretical Predictions Guiding Experimental Synthesis
Computational chemistry is an indispensable tool for modern chemical research, allowing for the prediction of reaction outcomes and material properties, thereby guiding experimental efforts. nih.govacs.org
For this compound, theoretical studies will be instrumental in:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out reaction energy profiles for different synthetic pathways, helping to identify the most plausible mechanisms and optimize reaction conditions. rsc.orgacs.org
Predicting Regioselectivity: Computational models can predict the most likely sites for functionalization on the naphthalene ring, which is crucial for designing selective synthetic routes. rsc.org For instance, calculations can determine how the existing difluoromethoxy group directs the subsequent cyanation step.
In Silico Materials Design: Theoretical calculations can predict the electronic and optical properties (e.g., HOMO/LUMO levels, absorption spectra) of polymers or other materials incorporating the this compound unit, accelerating the discovery of new functional materials. rsc.orgosti.gov
| Computational Method | Predicted Property | Impact on Research |
| Density Functional Theory (DFT) | Reaction energy barriers, transition state geometries, molecular orbital energies. | Guides selection of synthetic routes and catalysts; explains observed reactivity and regioselectivity. rsc.org |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Predicts optical properties for applications in dyes, probes, and optoelectronics. rsc.org |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions in condensed phases. | Simulates self-assembly processes and predicts the structure of resulting materials. osti.gov |
By pursuing these interconnected research avenues, the scientific community can systematically build upon our understanding of this compound, paving the way for the development of novel, high-performance materials and efficient, sustainable chemical processes.
Q & A
What are the recommended synthetic routes for 1-Cyano-5-(difluoromethoxy)naphthalene, and how can regioselectivity be controlled?
Level: Basic
Answer:
The synthesis involves two key steps: introducing the cyano group and the difluoromethoxy group onto the naphthalene core.
- Cyano Group Introduction: A photochemical method using KCN under oxygen aeration with a high-pressure mercury lamp in a CH₃CN/H₂O solvent system has been effective for similar naphthalene derivatives, yielding ~35–36% .
- Difluoromethoxy Group Introduction: Nucleophilic substitution using difluoromethyl halides (e.g., ClCF₂O−) in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) achieves regioselective substitution .
Regioselectivity Control: Electron-withdrawing groups (e.g., cyano) direct substitutions to meta/para positions. Steric effects from difluoromethoxy further refine positioning.
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Level: Basic
Answer:
- ¹H/¹³C NMR: The cyano group deshields adjacent protons (δ ~7.5–8.5 ppm). Difluoromethoxy causes splitting in ¹H signals due to coupling with fluorine .
- ¹⁹F NMR: Distinct signals for CF₂O− appear at −80 to −90 ppm .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 235.04 (C₁₂H₇F₂NO) confirm the molecular formula. Fragmentation patterns should align with naphthalene backbone stability .
What in vitro models are appropriate for evaluating the antimicrobial and anticancer potential of this compound?
Level: Basic
Answer:
- Antimicrobial Assays: Use broth microdilution assays with bacterial strains (e.g., E. coli, S. aureus). Similar compounds showed MICs of 16–32 µg/mL; include positive controls (e.g., ciprofloxacin) .
- Anticancer Screening: Test against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. In murine models, tumor volume reduction (p < 0.05) was observed for analogs .
How do the electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?
Level: Advanced
Answer:
- Cyano Group: Strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution rates. Directs incoming electrophiles to meta/para positions.
- Difluoromethoxy Group: Electron-withdrawing via inductive effects but sterically bulky. Enhances stability of intermediates in nucleophilic substitutions .
Methodological Tip: Use DFT calculations to predict reactive sites and compare with experimental results (e.g., nitration or halogenation outcomes).
What experimental design considerations are critical for toxicological studies of this compound in animal models?
Level: Advanced
Answer:
- Bias Mitigation: Randomize dose groups, conceal allocation, and blind outcome assessments per Table C-7 guidelines .
- Endpoints: Include systemic effects (hepatic, renal) as defined in Table B-1 .
- Dose Selection: Use pharmacokinetic data from analogous compounds to avoid overdose artifacts .
How can researchers resolve contradictions in reported biological activities of halogenated naphthalene derivatives?
Level: Advanced
Answer:
- Meta-Analysis: Apply strict inclusion criteria (e.g., route of exposure, species) per Table C-1 .
- Bias Assessment: Use risk-of-bias tools (Tables C-6, C-7) to evaluate study quality .
- Dose-Response Analysis: Identify trends across studies; inconsistent results may arise from non-linear pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
